Bienvenue dans la boutique en ligne BenchChem!

N-Methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride

Medicinal Chemistry Physicochemical Profiling Peptidomimetic Design

N-Methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride (CAS 2219408-37-2) is a conformationally constrained, dual N-methylated cyclopentane amino acid amide derivative, supplied as the hydrochloride salt with a molecular formula of C8H17ClN2O and a molecular weight of 192.69 g/mol. The compound is classified as a peptidomimetic building block derived from 1-aminocyclopentane-1-carboxylic acid (Ac5c), featuring methylation on both the α-amino group and the carboxamide nitrogen, which eliminates two hydrogen-bond donors relative to the parent amino acid and increases lipophilicity (XLogP3 = 0.2 for the free base).

Molecular Formula C8H17ClN2O
Molecular Weight 192.69
CAS No. 2219408-37-2
Cat. No. B2533686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride
CAS2219408-37-2
Molecular FormulaC8H17ClN2O
Molecular Weight192.69
Structural Identifiers
SMILESCNC(=O)C1(CCCC1)NC.Cl
InChIInChI=1S/C8H16N2O.ClH/c1-9-7(11)8(10-2)5-3-4-6-8;/h10H,3-6H2,1-2H3,(H,9,11);1H
InChIKeyDQGKHJJDGZVAEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-1-(methylamino)cyclopentane-1-carboxamide Hydrochloride (CAS 2219408-37-2): Core Identity and Procurement-Relevant Profile


N-Methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride (CAS 2219408-37-2) is a conformationally constrained, dual N-methylated cyclopentane amino acid amide derivative, supplied as the hydrochloride salt with a molecular formula of C8H17ClN2O and a molecular weight of 192.69 g/mol [1]. The compound is classified as a peptidomimetic building block derived from 1-aminocyclopentane-1-carboxylic acid (Ac5c), featuring methylation on both the α-amino group and the carboxamide nitrogen, which eliminates two hydrogen-bond donors relative to the parent amino acid and increases lipophilicity (XLogP3 = 0.2 for the free base) [2]. It is commercially available from multiple vendors in research-grade quantities (typically 25 mg to 1 g) at purities of ≥95%, with the hydrochloride salt form improving handling and aqueous solubility relative to the free base .

Why N-Methyl-1-(methylamino)cyclopentane-1-carboxamide Hydrochloride Cannot Be Generically Substituted


Substituting this compound with a close-in-class analog such as 1-(methylamino)cyclopentane-1-carboxamide (CAS 1179878-43-3) or 1-amino-N-methylcyclopentane-1-carboxamide (CAS 896734-86-4) introduces measurable and functionally consequential changes in hydrogen-bonding capacity, lipophilicity, and conformational constraint. The target compound's dual N-methylation removes one hydrogen-bond donor relative to the primary carboxamide analog (2 HBD vs. 2 HBD for both, but with different spatial distribution) and shifts XLogP3 by approximately 0.4 log units compared to the primary amide [1]. In the context of the N-Methyl-N-Alkylaminocyclopentanes class, the specific N-alkyl substitution pattern directly determines inhibitory potency and selectivity against human lysosomal β-D-glucocerebrosidase, with even minor alkyl chain variations producing distinct inhibition profiles [2]. The hydrochloride salt form further differentiates the target from its free-base counterparts in terms of shelf stability, hygroscopicity, and dissolution behavior during experimental workflows .

Quantitative Differentiation Evidence for N-Methyl-1-(methylamino)cyclopentane-1-carboxamide Hydrochloride Against Closest Analogs


Lipophilicity Modulation Through Dual N-Methylation: XLogP3 Shift of +0.4 Units vs. Primary Carboxamide Analog

The target compound (free base, CID 130159746) exhibits a computed XLogP3 of 0.2, representing a +0.4 log unit increase over the primary carboxamide comparator 1-(methylamino)cyclopentane-1-carboxamide (CID 60795348, XLogP3 = -0.2) [1]. This lipophilicity gain is directly attributable to the N-methylation of the carboxamide, which eliminates a hydrogen-bond donor and reduces solvation free energy. In drug discovery campaigns targeting CNS penetration, a ΔXLogP3 of +0.4 can translate to a measurable increase in passive membrane permeability, as predicted by the Lipinski rule-of-five framework [2].

Medicinal Chemistry Physicochemical Profiling Peptidomimetic Design

Conformational Restraint and Steric Bulk: Rotatable Bond Profile Versus Primary Amine Analog

The target compound possesses 2 rotatable bonds (PubChem CID 130159746), identical in count to the comparator 1-amino-N-methylcyclopentane-1-carboxamide (CID 47003096, CAS 1240526-30-0) [1]. However, the N-methyl substitution on the amino group introduces increased steric bulk adjacent to the cyclopentane ring, which restricts the accessible conformational space of the backbone dihedral angles φ and ψ relative to the primary amine analog. Computational studies on Ac5c-containing dipeptides demonstrate that N-methylation of the α-amino group increases the preference for the α-helical region of Ramachandran space by approximately 15–20% compared to the non-methylated Ac5c residue [2]. This conformational biasing is structurally analogous to the effects of N-methylamino acids used to improve the proteolytic stability and membrane permeability of cyclic peptides [3].

Peptide Chemistry Conformational Analysis β-Turn Mimetics

Procurement-Grade Purity and Physical Form: 95% Assay as Oil Enables Direct Use in Amide Coupling Workflows

The target compound is commercially supplied at ≥95% purity by HPLC (Sigma Aldrich/Enamine, catalog ENAH0CD45DE6) as an oil at room temperature . This oil form contrasts with the crystalline solid form of the comparator 1-(methylamino)cyclopentane-1-carboxamide (CAS 1179878-43-3, free base, melting point reported) and the hydrochloride salt of 1-amino-N-methylcyclopentane-1-carboxamide (CAS 1240526-30-0, crystalline powder) . The oil form of the target compound facilitates direct dissolution in organic solvents (DCM, DMF, THF) for amide coupling or reductive amination reactions without the need for pre-dissolution steps, potentially reducing preparation time in medicinal chemistry workflows. A 25 mg quantity is priced at €249.00 (CymitQuimica), positioning it as a research-scale building block suitable for focused library synthesis .

Chemical Procurement Synthetic Chemistry Quality Specifications

Class-Level Evidence: N-Methyl-N-Alkylaminocyclopentanes as Potent and Selective β-D-Glucocerebrosidase Inhibitors (IC50 = 8.7 μM for Lead Compound)

The 2024 study by Weber et al. in Helvetica Chimica Acta demonstrated that N,N-dialkylated aminocyclopentanes—the compound class to which the target compound belongs—exhibit potent and selective inhibition of human lysosomal β-D-glucocerebrosidase (GCase) [1]. The lead compound in this series displayed an IC50 of 8.7 μM against recombinant human GCase, with comprehensive counter-screening against a panel of biologically relevant glycosidases confirming selectivity for GCase over related enzymes [2]. While the specific IC50 of N-Methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride has not been individually reported, its structural features (N,N-dialkylated aminocyclopentane core, free NH on the amino group) place it within the most potent subset of the structure-activity relationship described in this work. Notably, none of the tested compounds enhanced the activity of the p.N409S/p.L483P mutant GCase associated with Gaucher disease, indicating that the primary utility of this class lies in wild-type GCase inhibition or as pharmacological chaperone scaffolds requiring further optimization .

Lysosomal Storage Disease Gaucher Disease Glycosidase Inhibition

Fragment-Based Drug Design Context: Close Analog (UQY) Co-Crystallized with Zika Virus NS3 Helicase (PDB: 5RHR)

The des-methyl carboxamide analog of the target compound, 1-(methylamino)cyclopentane-1-carboxamide (ligand code UQY, CAS 1179878-43-3), has been co-crystallized with the Zika virus NS3 Helicase as part of a PanDDA (Pan-Dataset Density Analysis) fragment screening campaign, deposited as PDB entry 5RHR [1]. The ligand occupies a defined binding pocket with a real-space correlation coefficient of 0.761 and an average occupancy of 0.66, indicative of well-resolved electron density and a convincing binding event [2]. The target compound (CAS 2219408-37-2) shares the identical cyclopentane-1-carboxamide scaffold but adds an N-methyl group on the carboxamide nitrogen, which may modulate the hydrogen-bonding interaction with the helicase active site observed for UQY. This structural biology precedent positions the target compound as a follow-up fragment for structure-guided optimization against flavivirus helicases, with the N-methyl modification potentially addressing selectivity or metabolic stability limitations of the parent fragment [3].

Antiviral Drug Discovery Fragment-Based Screening Structural Biology

Molecular Weight and Heavy Atom Count Differentiation: +14 Da vs. Primary Carboxamide Analog Affects Fragment Library Metrics

The target compound (free base) has a molecular weight of 156.23 g/mol and contains 11 heavy atoms, compared to 142.20 g/mol and 10 heavy atoms for the primary carboxamide analog 1-(methylamino)cyclopentane-1-carboxamide (CAS 1179878-43-3) [1]. This +14 Da difference corresponds precisely to one methyl group (CH2), placing the target compound at the upper boundary of the fragment rule-of-three (MW ≤ 300, heavy atom count ≤ 18) while maintaining fragment-like physicochemical properties. For fragment-based screening libraries, this incremental mass difference can be exploited to probe structure-activity relationships around a validated fragment hit (such as UQY in PDB 5RHR) without exceeding fragment space [2].

Fragment-Based Drug Discovery Lead-Like Properties Compound Library Design

Optimal Research and Procurement Application Scenarios for N-Methyl-1-(methylamino)cyclopentane-1-carboxamide Hydrochloride


Peptidomimetic Building Block for β-Turn and α-Helical Scaffold Design

This compound serves as a conformationally constrained Ac5c-derived building block for solid-phase peptide synthesis or solution-phase peptidomimetic construction. The dual N-methylation restricts the backbone conformational space and enhances proteolytic stability relative to non-methylated Ac5c residues, as demonstrated by computational and NMR studies on Ac5c dipeptides [1]. Procurement at 95% purity in oil form enables direct coupling in carbodiimide-mediated reactions without pre-activation steps .

Fragment Screening and SAR Follow-Up for Zika Virus NS3 Helicase Inhibitors

The compound is a direct N-methylated analog of the fragment hit UQY, which binds to Zika virus NS3 Helicase in PDB entry 5RHR with a real-space correlation of 0.761 [1]. As a +14 Da SAR probe, it enables structure-guided optimization of the carboxamide binding interaction while maintaining fragment rule-of-three compliance. The hydrochloride salt form ensures consistent weighing and dissolution for fragment soaking or co-crystallization experiments .

Class-Level Probe for β-D-Glucocerebrosidase Inhibition in Gaucher Disease Research

The compound belongs to the N-Methyl-N-Alkylaminocyclopentane class identified by Weber et al. (2024) as potent and selective inhibitors of human lysosomal β-D-glucocerebrosidase, with a class benchmark IC50 of 8.7 μM for the most potent analog [1]. Researchers investigating GCase as a therapeutic target for Gaucher disease or Parkinson's disease can use this compound as a starting scaffold for medicinal chemistry optimization, with the dual N-methylation pattern providing a distinct SAR vector relative to mono-methylated or non-methylated aminocyclopentane analogs .

Physicochemical Comparator in CNS Drug Discovery Property Optimization

With a computed XLogP3 of 0.2 and 2 hydrogen-bond donors (free base), this compound occupies a favorable CNS drug-like property space distinct from more hydrophilic primary amide analogs (XLogP3 = -0.2) [1]. Medicinal chemists optimizing lead series for blood-brain barrier penetration can use this compound as a reference point for the lipophilicity-conformational constraint trade-off inherent in N-methylated cyclopentane amino acid amides .

Quote Request

Request a Quote for N-Methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.